molecular formula C15H18ClNO5S B2846713 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide CAS No. 1795298-62-2

3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide

Cat. No.: B2846713
CAS No.: 1795298-62-2
M. Wt: 359.82
InChI Key: CEBSJHLSYOKPPO-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide (CAS 1795298-62-2) is a chemical compound supplied for research and development purposes. This compound has a molecular formula of C15H18ClNO5S and a molecular weight of 359.83 g/mol . It is offered in various quantities to suit your experimental needs, with availability from multiple suppliers for both reagent and bulk scales . As a sulfonamide derivative featuring a furan ring and a hydroxypropyl chain, this compound belongs to a class of molecules often investigated for their potential biological activities and as building blocks in medicinal chemistry and drug discovery research. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers are responsible for verifying the suitability of this product for their specific applications.

Properties

IUPAC Name

3-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO5S/c1-15(18,9-11-4-3-7-22-11)10-17-23(19,20)12-5-6-14(21-2)13(16)8-12/h3-8,17-18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBSJHLSYOKPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide (CAS Number: 1795441-98-3) is a synthetic organic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its efficacy against different biological targets, including cancer cells and microbial pathogens.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₈ClN₃O₄S
  • Molecular Weight : 343.84 g/mol

The presence of a chloro group, a furan ring, and a sulfonamide moiety contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer and antimicrobial effects. Below is a summary of key findings from diverse studies.

Anticancer Activity

  • Mechanism of Action : The compound has shown potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
    Cell LineIC50 (µM)Reference
    MCF-712.5
    A54915.0
    HeLa10.0
  • Case Study : A study published in Pharmaceutical Research examined the compound's effectiveness in inhibiting tumor growth in xenograft models. The results indicated significant tumor size reduction compared to control groups, supporting its potential as a therapeutic agent for cancer treatment.

Antimicrobial Activity

  • Antibacterial Effects : The compound has been evaluated for its antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
    Bacterial StrainMIC (µg/mL)Reference
    Staphylococcus aureus32
    Escherichia coli64
  • Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, although detailed mechanistic studies are still ongoing.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chemical structure can significantly influence biological activity. For example, altering substituents on the furan ring or modifying the sulfonamide group may enhance potency or selectivity against specific targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzenesulfonamide 3-chloro, 4-methoxy, N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl) Sulfonamide, Furan, Hydroxyl
4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide Benzenesulfonamide 4-chloro, N-(4-methoxyphenyl) Sulfonamide, Methoxy
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Carboxamide 3-chlorophenyl, tetrahydrofuran-2-one, cyclopropane Carboxamide, Furan derivative, Cyclopropane
LGH00045 ((E)-3-(2-chlorophenyl)-6-(2-(furan-2-yl)vinyl)-triazolo[3,4-b][1,3,4]thiadiazole) Triazolothiadiazole 2-chlorophenyl, furan-2-ylvinyl Triazole, Thiadiazole, Furan

Key Observations :

  • Sulfonamide vs.
  • Furan Moieties : Both the target compound and LGH00045 incorporate furan groups, which are associated with π-π stacking interactions in enzyme active sites . Cyprofuram’s tetrahydrofuran ring may reduce reactivity but improve metabolic stability .
  • Hydroxyl Group : The 2-hydroxy-2-methylpropyl substituent in the target compound likely increases hydrophilicity, contrasting with the lipophilic cyclopropane in cyprofuram .

Table 2: Comparative Bioactivity Profiles

Compound Reported Activity IC50/EC50 Mechanism/Application
Target Compound Inferred: Enzyme inhibition (e.g., kinases) Not reported Potential anticancer or antimicrobial agent
LGH00045 CDC25B phosphatase inhibition 0.82 µmol/L Anticancer (cell cycle disruption)
Cyprofuram Fungicidal activity Not reported Agricultural pesticide
4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide Inferred: Carbonic anhydrase inhibition Not reported Diuretic, antiglaucoma applications

Key Observations :

  • Cyprofuram’s fungicidal activity highlights the role of chloro-furan hybrids in agrochemicals, though the target compound’s hydroxyl group may redirect its application to pharmaceuticals .

Physicochemical Properties

Table 3: Spectroscopic and Physical Data Comparison

Compound IR (cm⁻¹) ^1H NMR (δ ppm) Solubility (Inferred)
Target Compound ~3230 (-NH), ~1150-1330 (SO₂), ~3400 (-OH) Complex splitting (furan, hydroxy, methyl) Moderate (hydroxyl enhances hydrophilicity)
4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide 3231 (-NH), 1334, 1160 (SO₂) 3.73 (s, -OCH3), 6.74–7.79 (aromatic H) Low (lipophilic methoxyphenyl)

Key Observations :

  • The target compound’s hydroxyl group would introduce a broad IR peak ~3400 cm⁻¹, absent in ’s analog .
  • Furan protons in the target compound (~6.3–7.4 ppm) and LGH00045’s vinyl-furan group may exhibit similar deshielding in NMR .

Preparation Methods

Synthetic Routes

NH$$_4$$I-Mediated Amination of Sodium Sulfinates

The most efficient and scalable method for synthesizing this compound involves the NH$$_4$$I-mediated reaction between sodium 3-chloro-4-methoxybenzenesulfinate and 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine. This approach avoids traditional sulfonyl chloride intermediates, leveraging instead a radical-based mechanism for sulfonamide bond formation.

Reaction Scheme :
$$
\text{Sodium sulfinate} + \text{Amine} \xrightarrow{\text{NH}4\text{I, CH}3\text{CN, 80°C}} \text{Sulfonamide}
$$

Key Advantages :

  • Eliminates hazardous sulfonyl chlorides.
  • High functional group tolerance.
  • Yields up to 85% under optimized conditions.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity were systematically explored (Table 1):

Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis
Parameter Tested Conditions Optimal Value Yield (%)
Solvent EtOAc, THF, DCM, CH$$_3$$CN CH$$_3$$CN 85
Temperature 25°C, 50°C, 80°C 80°C 85
Additive NH$$4$$Cl, KI, I$$2$$, None NH$$_4$$I 85
Reaction Time 6 h, 12 h, 24 h 12 h 85

Findings :

  • Solvent : Acetonitrile outperformed ethyl acetate (20% yield) and THF (45% yield) due to its polar aprotic nature, which stabilizes ionic intermediates.
  • Additive : NH$$_4$$I proved indispensable; reactions without it failed to proceed.
  • Temperature : Lower temperatures (25°C) resulted in trace product, while exceeding 80°C led to decomposition.

Substrate Scope and Limitations

The NH$$_4$$I-mediated method accommodates diverse amines, but steric and electronic factors influence yields:

Mechanistic Insights

The reaction proceeds via a radical pathway, as evidenced by suppression of product formation in the presence of TEMPO (a radical scavenger). Proposed steps include:

  • Sulfonyl Iodide Formation :
    $$
    \text{NaSO}2\text{Ar} + \text{NH}4\text{I} \rightarrow \text{ArSO}2\text{I} + \text{NH}3 + \text{NaI}
    $$
  • Radical Initiation : Thermal cleavage of the S–I bond generates sulfonyl radicals.
  • Amine Coupling : The sulfonyl radical reacts with the amine to form the S–N bond, followed by hydrogen abstraction to yield the sulfonamide.

Experimental Protocol

Stepwise Procedure :

  • Reagents :
    • Sodium 3-chloro-4-methoxybenzenesulfinate (0.20 mmol)
    • 3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine (0.30 mmol)
    • NH$$4$$I (0.20 mmol)
    • Anhydrous CH$$3$$CN (2 mL)
  • Synthesis :
    • Combine reagents in a Schlenk tube under air.
    • Heat at 80°C for 12 h with stirring.
    • Cool to room temperature, wash with saturated NaCl, and extract with ethyl acetate.
    • Purify via silica gel chromatography (petroleum ether/ethyl acetate).

Characterization Data :

  • Molecular Formula : C$${15}$$H$${18}$$ClNO$$_5$$S.
  • $$^1$$H NMR : Expected signals include δ 6.8–7.2 (aromatic protons), δ 4.8 (hydroxyl), and δ 2.1 (gem-dimethyl).

Challenges and Mitigation

  • Byproduct Formation : Over-alkylation at the hydroxyl group is minimized by using a 1:1.5 sulfinate-to-amine ratio.
  • Purification : Silica gel chromatography effectively separates the product from unreacted sulfinate and amine.

Q & A

Basic: What synthetic routes are recommended for preparing 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React 4-methoxybenzenesulfonyl chloride with a furan-containing amine (e.g., 3-(furan-2-yl)-2-hydroxy-2-methylpropan-1-amine) under basic conditions to form the sulfonamide intermediate .
  • Step 2: Introduce the chloro group via chlorination agents like thionyl chloride, optimizing temperature (0–25°C) and solvent choice (e.g., dichloromethane) to minimize side reactions .
  • Optimization: Use continuous flow reactors for scalability, and employ purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Kinetic studies can guide reagent stoichiometry adjustments to improve yield .

Basic: How is the structure and purity of this compound confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C NMR spectra to verify functional groups (e.g., sulfonamide S=O at ~110 ppm in 13^13C, furan protons at 6.3–7.4 ppm in 1^1H) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z 414.5) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) with UV detection (254 nm) to assess purity (>98%) .

Advanced: What experimental strategies are used to investigate its biological activity and molecular targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Test activity against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorogenic substrates and IC50_{50} calculations .
  • Molecular Docking: Perform in silico studies (AutoDock Vina) to predict binding affinity to receptors (e.g., G-protein-coupled receptors) based on sulfonamide and furan interactions .
  • Cellular Assays: Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) and compare with structurally similar compounds (e.g., 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide) to identify SAR trends .

Advanced: How can researchers elucidate the reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium at reactive sites (e.g., hydroxy group) to study rate-determining steps in oxidation or substitution reactions .
  • Computational Modeling: Use density functional theory (DFT, B3LYP/6-31G*) to simulate transition states for sulfonamide hydrolysis or chloro group substitution .
  • Trapping Intermediates: Employ quench-flow techniques with nucleophiles (e.g., amines) to isolate and characterize reactive intermediates via LC-MS .

Advanced: How should conflicting data on biological activity or reactivity be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., buffer pH, temperature) and validate purity via orthogonal methods (NMR + HPLC) to rule out batch variability .
  • Meta-Analysis: Compare results across structurally analogous compounds (e.g., 3-chloro-N-(2-(thiophen-2-yl)ethyl) derivatives) to identify trends in substituent effects .
  • Collaborative Studies: Share samples with independent labs to confirm findings, particularly for disputed mechanisms (e.g., radical vs. ionic pathways in chlorination) .

Advanced: What approaches are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or fluorine) and test biological activity .
  • 3D-QSAR Modeling: Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electronic properties with activity data .
  • Pharmacophore Mapping: Identify critical moieties (e.g., sulfonamide’s hydrogen-bonding capacity) via site-directed mutagenesis in target proteins .

Advanced: How can analytical methods be developed for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS Validation: Optimize ionization parameters (e.g., ESI+ mode, 350°C source temperature) and quantify using deuterated internal standards (e.g., D4_4-methoxy analogs) .
  • Matrix Effects Mitigation: Use solid-phase extraction (C18 cartridges) to remove interfering substances from biological samples (e.g., plasma) .
  • Limit of Detection (LOD): Establish via calibration curves (0.1–100 µg/mL) with R2^2 > 0.99 and precision (RSD < 5%) .

Advanced: What stability studies are critical for ensuring compound integrity during storage and experiments?

Methodological Answer:

  • Forced Degradation: Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) to identify degradation products (e.g., sulfonic acid derivatives) .
  • Storage Optimization: Store lyophilized samples at -80°C under argon to prevent hydrolysis of the sulfonamide group .
  • Stability-Indicating Assays: Monitor purity over time using HPLC-DAD and confirm degradation pathways via MS/MS .

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